Camphorsulfonic acid

Description

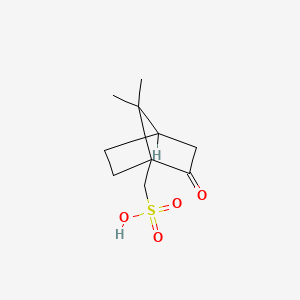

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOPJNTWMNEORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863113 | |

| Record name | DL-10-Camphorsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5872-08-2, 3144-16-9 | |

| Record name | (±)-Camphorsulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-10-Camphorsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-6-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1S)-(+)-10-Camphorsulfonic Acid

(1S)-(+)-10-Camphorsulfonic acid , often abbreviated as (+)-CSA, is a chiral resolving agent and a strong acid catalyst widely utilized in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is paramount for its effective application in research and industrial settings. This technical guide provides a comprehensive overview of the core physical characteristics of (1S)-(+)-10-Camphorsulfonic acid, complete with experimental protocols and structured data for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

(1S)-(+)-10-Camphorsulfonic acid is a white to off-white crystalline powder.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and is also deliquescent.[1][3] Therefore, it should be stored in a dry environment, typically below 30°C.[1][3] The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[1][3]

Quantitative Physical Data

The key quantitative physical properties of (1S)-(+)-10-Camphorsulfonic acid are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 3144-16-9[1][4] |

| Molecular Formula | C₁₀H₁₆O₄S |

| Molar Mass | 232.3 g/mol |

| Property | Value | Conditions/Notes |

| Melting Point | 196-200 °C (decomposes)[1][3][5] | The compound decomposes upon melting. |

| Boiling Point | 344.46 °C[1][3] | This is a rough estimate. |

| Specific Rotation ([α]) | +19.9° to +22° | Measured at 20°C or 25°C using the sodium D-line (589 nm) in water at a concentration of c=2 or c=20.[1][3][5] |

| pKa | 1.17 ± 0.50[1][3] | This is a predicted value, indicating it is a strong acid. |

| pH | 0.3 | For a 200 g/L aqueous solution.[1][3] |

| Solubility | Observation |

| Water | Soluble[1][3] |

| Chloroform (HCCl₃) | Moderately soluble[1][3] |

| Ether | Insoluble[3] |

| Glacial Acetic Acid | Slightly soluble[3] |

| Ethyl Acetate | Slightly soluble[3] |

| DMSO | 100 mg/mL (430.48 mM)[6] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible and accurate measurements. Below are standard experimental protocols relevant to the characterization of (1S)-(+)-10-Camphorsulfonic acid.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered (1S)-(+)-10-Camphorsulfonic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Decomposition: For (1S)-(+)-10-Camphorsulfonic acid, visual observation of darkening or gas evolution should be noted as it decomposes upon melting.

Specific Rotation Measurement (Polarimetry)

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific path length and concentration.

Methodology:

-

Solution Preparation: A solution of (1S)-(+)-10-Camphorsulfonic acid is prepared by accurately weighing the solid and dissolving it in a known volume of a specified solvent (e.g., water) to a precise concentration (e.g., 2 g/100 mL).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.

-

Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The observed optical rotation is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. (1S)-(+)-10-Camphorsulfonic acid is often used as a standard for calibrating circular dichroism (CD) instruments, with a characteristic absorption peak.

Methodology:

-

Solution Preparation: A dilute solution of (1S)-(+)-10-Camphorsulfonic acid is prepared in a suitable UV-transparent solvent (e.g., water). The concentration should be chosen to yield an absorbance value within the linear range of the spectrophotometer (typically 0.2-1.0).

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is blanked using a cuvette containing the same solvent used to prepare the sample.

-

Spectrum Acquisition: The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range. For (1S)-(+)-10-Camphorsulfonic acid, the region around 285 nm is of particular interest.[7]

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum. The extinction coefficient can be calculated if the concentration and path length are known.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a solid compound like (1S)-(+)-10-Camphorsulfonic acid.

Caption: Workflow for Physical Characterization.

References

An In-depth Technical Guide to the Solubility of (1R)-(-)-10-Camphorsulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1R)-(-)-10-Camphorsulfonic acid (CSA) in various organic solvents. Understanding the solubility of this widely used chiral resolving agent and pharmaceutical intermediate is critical for its effective application in synthesis, purification, and formulation development. This document compiles quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for a common solubility measurement technique.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. For a given compound, solubility is influenced by several factors, including the chemical structure of the solute and solvent, temperature, and the presence of any impurities. In the context of drug development, solubility is a key physicochemical property that affects a drug's bioavailability and formulation.

(1R)-(-)-10-Camphorsulfonic acid is a strong organic acid that is generally soluble in polar organic solvents and water, and poorly soluble in non-polar solvents.[1][2] Its hygroscopic nature should also be considered when handling and determining its solubility.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for (1R)-(-)-10-Camphorsulfonic acid in a range of organic solvents. The data presented is based on a study of its enantiomer, D-(+)-10-Camphorsulfonic acid, as the solubility of enantiomers in achiral solvents is identical.[3]

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Molar Fraction (x10^3) |

| Acetates | |||

| Ethyl Acetate | 25 | 1.52 | 4.45 |

| 30 | 1.85 | 5.39 | |

| 35 | 2.26 | 6.54 | |

| 40 | 2.78 | 7.98 | |

| 45 | 3.43 | 9.77 | |

| 50 | 4.23 | 11.9 | |

| Methyl Acetate | 25 | 2.89 | 9.03 |

| 30 | 3.51 | 10.8 | |

| 35 | 4.28 | 13.1 | |

| 40 | 5.23 | 15.8 | |

| 45 | 6.41 | 19.1 | |

| 50 | 7.89 | 23.1 | |

| n-Butyl Acetate | 25 | 0.65 | 1.31 |

| 30 | 0.82 | 1.65 | |

| 35 | 1.04 | 2.08 | |

| 40 | 1.31 | 2.61 | |

| 45 | 1.65 | 3.27 | |

| 50 | 2.08 | 4.09 | |

| Isopropyl Acetate | 25 | 0.98 | 2.26 |

| 30 | 1.22 | 2.80 | |

| 35 | 1.53 | 3.48 | |

| 40 | 1.91 | 4.31 | |

| 45 | 2.39 | 5.34 | |

| 50 | 2.99 | 6.63 | |

| Carboxylic Acids | |||

| Glacial Acetic Acid | 25 | 10.21 | 42.1 |

| 30 | 11.53 | 47.0 | |

| 35 | 13.04 | 52.6 | |

| 40 | 14.78 | 59.0 | |

| 45 | 16.79 | 66.4 | |

| 50 | 19.11 | 74.8 | |

| Acetic Anhydride | 25 | 5.43 | 12.3 |

| 30 | 6.31 | 14.2 | |

| 35 | 7.34 | 16.4 | |

| 40 | 8.56 | 18.9 | |

| 45 | 9.99 | 21.9 | |

| 50 | 11.69 | 25.3 | |

| Propionic Acid | 25 | 4.11 | 12.9 |

| 30 | 4.89 | 15.2 | |

| 35 | 5.82 | 17.9 | |

| 40 | 6.93 | 21.1 | |

| 45 | 8.25 | 24.8 | |

| 50 | 9.82 | 29.2 |

Qualitative Solubility

Based on available literature, the qualitative solubility of (1R)-(-)-10-Camphorsulfonic acid in other common organic solvents is as follows:

Experimental Protocol: Isothermal Equilibrium Method

The following is a detailed methodology for determining the solubility of (1R)-(-)-10-Camphorsulfonic acid in an organic solvent using the isothermal equilibrium method. This method is a reliable technique for obtaining accurate thermodynamic solubility data.

1. Materials and Apparatus:

-

(1R)-(-)-10-Camphorsulfonic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup.

2. Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add an excess amount of (1R)-(-)-10-Camphorsulfonic acid to the jacketed glass vessel containing a known mass or volume of the organic solvent. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

-

Equilibration: Stir the mixture at a constant rate to facilitate dissolution. The system should be allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solute is constant.

-

Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any solid particles.

-

Analysis:

-

Gravimetric Method: Accurately weigh the collected sample of the saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the acid). Weigh the remaining solid residue. The solubility is then calculated as the mass of the residue per mass of the solvent.

-

HPLC Method: Accurately dilute the filtered saturated solution with a suitable mobile phase. Analyze the diluted solution by a validated HPLC method to determine the concentration of (1R)-(-)-10-Camphorsulfonic acid. The solubility is calculated from the determined concentration and the dilution factor.

-

3. Data Reporting:

-

Report the solubility in appropriate units, such as g/100g of solvent or mole fraction.

-

Specify the temperature at which the solubility was determined.

-

Mention the analytical method used for concentration determination.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium method for solubility determination.

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Logical Relationship in Solubility Studies

The relationship between experimental observation and data modeling is crucial in solubility studies. Experimental data provides the foundation for developing and validating thermodynamic models that can predict solubility under different conditions.

Caption: Relationship between experimental data and thermodynamic modeling.

References

Camphorsulfonic acid pKa and acidity in different media

An In-Depth Technical Guide to the pKa and Acidity of Camphorsulfonic Acid in Diverse Media

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of this compound (CSA), a widely used chiral organosulfur compound.[1] It delves into the factors influencing its acidic strength in various media, presents available quantitative data, and details the experimental protocols for pKa determination, which is a critical parameter in chemical synthesis and pharmaceutical development.

Introduction to this compound

This compound, often abbreviated as CSA, is a strong organic acid derived from the sulfonation of camphor.[2] It is a colorless, crystalline solid at room temperature, soluble in water and a variety of organic solvents.[1][2] Its utility in organic synthesis is significant, where it serves as a potent, non-oxidizing acid catalyst and as a resolving agent for separating chiral compounds.[3] In the pharmaceutical industry, CSA is used to form camsylate salts, which can enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).[1]

Like other sulfonic acids, CSA's strong acidity is a defining characteristic, making a thorough understanding of its pKa and behavior in different solvents essential for its effective application.[4][5]

Understanding pKa and Acidity in Different Media

The acid dissociation constant (Ka), or its logarithmic form, pKa, is the quantitative measure of an acid's strength in a solution. A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton (H⁺).

The acidity of a compound like CSA is not absolute; it is profoundly influenced by the properties of the solvent in which it is dissolved. Factors such as solvent polarity, dielectric constant, and the solvent's ability to solvate the resulting ions (the proton and the conjugate base) play a crucial role.[6]

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds and effectively solvate both the proton and the sulfonate anion, facilitating dissociation and leading to stronger acidity (lower pKa).

-

Dipolar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are polar but lack acidic protons. While they can solvate cations well, their ability to solvate anions is reduced, which can affect the acid's dissociation equilibrium compared to protic solvents.

-

Nonpolar Solvents (e.g., Dichloromethane, Benzene): In these environments, charge separation is not favored, and the acid is less likely to dissociate. Instead, it often participates in reactions through hydrogen bonding with the substrate.[1]

Quantitative Data: pKa of this compound

| Medium | pKa Value | Notes |

| Water (H₂O) | ~1.2 | A strong acid in aqueous solution.[2] |

| Water (H₂O) | 1.17 ± 0.50 | Predicted value.[7][8][9] |

| Organic Solvents | Data Not Available | While used extensively as an acid catalyst in solvents like acetonitrile, ethanol-water, and dichloromethane, specific pKa values are not well-documented.[10] Its effectiveness as a catalyst underscores its significant acidity in these media. |

Factors Influencing Acidity in Various Media

The interplay between the intrinsic properties of this compound and the characteristics of the solvent medium dictates its effective acidity. A logical diagram of these relationships is presented below.

Caption: Factors influencing the acidity of this compound.

Experimental Protocols for pKa Determination

Determining the pKa of a compound is a fundamental experimental procedure in chemical and pharmaceutical sciences. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a sample solution of this compound at a known concentration (e.g., 1 mM) in the desired solvent or co-solvent system.

-

Prepare standardized titrant solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution to maintain constant ionic strength throughout the titration (e.g., 0.15 M KCl).

-

-

Instrument Calibration:

-

Calibrate the potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10). Ensure the calibration is accurate for precise pH measurements.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the this compound sample solution into a reaction vessel equipped with a magnetic stirrer.

-

Add the ionic strength adjuster (KCl solution).

-

Immerse the calibrated pH electrode into the solution.

-

To ensure an inert environment, purge the solution with nitrogen gas to displace any dissolved carbon dioxide, which can interfere with the measurement.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and stabilized in the basic region (e.g., pH 12-12.5).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. This corresponds to the midpoint of the steepest part of the curve (the inflection point).

-

Alternatively, the pKa can be determined by calculating the first and second derivatives of the titration curve. The peak of the first derivative plot indicates the equivalence point.

-

To ensure reliability, perform a minimum of three replicate titrations and calculate the average pKa and standard deviation.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the site of ionization, leading to a change in the UV-Vis absorption spectrum as a function of pH.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in the desired solvent. The concentration should be optimized to give an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0).

-

Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 1 to 10), ensuring the buffer components themselves do not absorb light in the analytical wavelength range.

-

-

Spectral Acquisition:

-

Determine the absorption spectra of the fully protonated form of CSA (in a highly acidic buffer, e.g., pH 1) and the fully deprotonated form (in a neutral or slightly basic buffer, e.g., pH 7, since CSA is a strong acid).

-

Identify the wavelength(s) of maximum absorbance difference between the protonated and deprotonated species.

-

Prepare a series of samples by adding a small, constant aliquot of the CSA stock solution to each of the prepared buffer solutions.

-

Measure the absorbance of each sample at the predetermined analytical wavelength(s).

-

-

Data Analysis:

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_B) / (A_A - A)) Where:

-

A is the absorbance of the sample at a given pH.

-

A_A is the absorbance of the fully protonated (acidic) form.

-

A_B is the absorbance of the fully deprotonated (basic) form.

-

-

Plot log((A - A_B) / (A_A - A)) versus pH. The y-intercept of this plot gives the pKa.

-

Alternatively, when pH = pKa, the concentrations of the protonated and deprotonated forms are equal. The pKa is the pH value at which the absorbance is exactly halfway between the absorbance of the fully acidic form and the fully basic form.

-

The workflow for selecting a pKa determination method can be visualized as follows:

Caption: Decision workflow for selecting a pKa determination method.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. capitalresin.com [capitalresin.com]

- 5. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Leading Sulfonic Acid Supplier [sulfonic-acid.com]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]

- 10. This compound-catalyzed Michael reaction of indoles with enones | EurekAlert! [eurekalert.org]

An In-depth Technical Guide to the Mechanism of Camphor Sulfonation with Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key influencing factors in the sulfonation of camphor (B46023) using sulfuric acid. The primary product of this reaction is camphorsulfonic acid (CSA), an organosulfur compound with significant applications in organic synthesis and pharmaceuticals.[1][2]

Reaction Overview and Mechanism

The sulfonation of camphor is an electrophilic substitution reaction that yields this compound.[3] While it may appear to be a straightforward sulfonation of an unactivated methyl group, the actual mechanism is more complex.[1] It is believed to involve a series of rearrangements.[1][4]

The reaction is typically carried out using concentrated sulfuric acid, often in the presence of acetic anhydride (B1165640).[1][5] The temperature and reaction time are critical parameters that influence the yield and purity of the final product.[3]

Proposed Mechanism: The reaction is thought to proceed through the following key steps:

-

Initial Rearrangement: The reaction is initiated by a retro-semipinacol rearrangement of the camphor molecule.

-

Alkene Formation: This is followed by deprotonation adjacent to the tertiary carbocation, leading to the formation of an alkene intermediate.

-

Sulfonation: The alkene intermediate then undergoes sulfonation.

-

Final Rearrangement: Finally, a semipinacol rearrangement re-establishes the ketone functionality, yielding this compound.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Product | Camphor-10-sulfonic acid | [1] |

| Molar Mass | 232.29 g·mol−1 | [1] |

| Melting Point | 195 °C (decomposes) | [1] |

| pKa | 1.2 | [1] |

| Typical Yield | 38-42% | [5] |

Experimental Protocols

A representative experimental procedure for the synthesis of D,L-10-camphorsulfonic acid is provided by Bartlett and Knox.[5]

Materials:

-

Concentrated sulfuric acid (6 moles)

-

Acetic anhydride (12 moles)

-

D,L-camphor (6 moles), coarsely powdered

Procedure:

-

In a 3-liter, three-necked, round-bottomed flask equipped with a powerful stirrer, dropping funnel, and thermometer, place 588 g (366 ml) of concentrated sulfuric acid.

-

Cool the flask in an ice-salt mixture and begin stirring.

-

Add 1216 g (1170 ml) of acetic anhydride at a rate that maintains the temperature below 20°C. This addition typically takes 1-1.5 hours.

-

Once the addition is complete, remove the dropping funnel and add 912 g of coarsely powdered D,L-camphor.

-

Continue stirring until the camphor is dissolved.

-

Replace the stirrer with a stopper, allow the ice bath to melt, and let the mixture stand for 36 hours.

-

Collect the resulting this compound on a suction filter and wash it with ether.

-

Dry the product in a vacuum desiccator at room temperature.

Expected Yield: The nearly white crystalline product should weigh between 530–580 g (38–42% yield) and melt at 202–203°C with rapid decomposition.[5]

Mandatory Visualizations

Proposed Reaction Mechanism Pathway

Caption: Proposed mechanism for the sulfonation of camphor.

Experimental Workflow

Caption: Experimental workflow for camphor sulfonation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of Camphorsulfonic Acid

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CSA), an organosulfur compound widely used as a resolving agent for chiral amines and in pharmaceutical formulations.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable reference points for compound identification, purity assessment, and structural elucidation.

Molecular Structure

This compound is a bicyclic organic compound derived from the sulfonation of camphor (B46023).[1] It features a camphor backbone substituted with a sulfonic acid group at the C10 position. The presence of chiral centers makes it a valuable tool in asymmetric synthesis.[1][2]

IUPAC Name: [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid (for the commonly used (1S)-(+)-enantiomer)[3] Molecular Formula: C₁₀H₁₆O₄S[2] Molecular Weight: 232.30 g/mol [3][4]

Spectroscopic Data Analysis

The following sections present the core spectroscopic data for this compound. The data is representative of both the racemic mixture (DL) and the individual enantiomers, which exhibit identical spectra in achiral environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.[2][5]

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, DMSO-d₆) [2][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.25 | d | 1H | CH₂SO₃ (one proton) |

| ~2.75 | d | 1H | CH₂SO₃ (one proton) |

| ~2.40 | t | 1H | Bridgehead CH |

| ~2.20 - 1.80 | m | 4H | CH₂ and CH protons |

| ~1.40 | m | 1H | CH proton |

| 1.05 | s | 3H | C7-Methyl (syn) |

| 0.75 | s | 3H | C7-Methyl (anti) |

Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and concentration. The sulfonic acid proton (SO₃H) is often broad and may exchange with residual water in the solvent.

Table 2: ¹³C NMR Spectroscopic Data of this compound (DMSO-d₆) [2][6]

| Chemical Shift (δ) ppm | Assignment |

| ~215.0 | C=O (Ketone) |

| ~58.0 | Quaternary C |

| ~49.0 | CH₂SO₃ |

| ~47.0 | Quaternary C |

| ~42.5 | Bridgehead CH |

| ~42.0 | CH₂ |

| ~26.5 | CH₂ |

| ~24.0 | CH₂ |

| ~19.5 | C7-Methyl (syn) |

| ~19.0 | C7-Methyl (anti) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl, sulfonyl, and hydroxyl groups.[7]

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 (broad) | Strong | O-H stretch (sulfonic acid) |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ketone in a five-membered ring) |

| ~1220 | Strong | S=O stretch (asymmetric, SO₃H) |

| ~1040 | Strong | S=O stretch (symmetric, SO₃H) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.[8] Electron impact (EI) is a common ionization method.

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity | Assignment |

| 232 | Low | [M]⁺ (Molecular Ion)[6][9] |

| 151 | Moderate | [M - SO₃H]⁺ |

| 109 | High | Further fragmentation |

| 81 | Very High | Further fragmentation |

Note: The molecular ion peak [M]⁺ at m/z 232 is often of low intensity due to the molecule's propensity to fragment upon ionization.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube and place it in the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

IR Spectroscopy (Thin Solid Film Method)[10]

-

Solution Preparation: Dissolve approximately 20-50 mg of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

-

Film Deposition: Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[10]

-

Data Acquisition: Place the plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[10] If the signal is too weak, add another drop of the solution and repeat the process. If it is too strong, clean the plate and use a more dilute solution.[10]

Mass Spectrometry (Electron Impact - EI)

-

Sample Introduction: A small quantity of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.[9]

-

Vaporization: The sample is heated in a vacuum to produce gaseous molecules.[11]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing an electron to be ejected and forming a radical cation (the molecular ion).[12] This high energy often causes the molecule to break into smaller, charged fragments.[11][12]

-

Analysis: The ions are accelerated and then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[12] A detector records the abundance of each ion, generating the mass spectrum.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound using the spectroscopic techniques discussed.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound, (-)- | C10H16O4S | CID 5771688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S)- | C10H16O4S | CID 18462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR [m.chemicalbook.com]

- 6. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 13C NMR spectrum [chemicalbook.com]

- 7. amherst.edu [amherst.edu]

- 8. fiveable.me [fiveable.me]

- 9. (1S)-(+)-Camphor-10-sulphonic acid(3144-16-9) 1H NMR [m.chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. m.youtube.com [m.youtube.com]

Chiral Properties of Camphorsulfonic Acid Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camphorsulfonic acid (CSA), a bicyclic organosulfur compound derived from camphor, is a cornerstone of chiral chemistry. Its enantiomers, (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid, are widely employed as chiral resolving agents and as catalysts in asymmetric synthesis. Their efficacy stems from their strong acidity, steric bulk, and well-defined stereochemistry, which allows for the formation of diastereomeric salts with racemic compounds, facilitating their separation. This technical guide provides a comprehensive overview of the chiral properties of CSA enantiomers, including their physicochemical characteristics, detailed experimental protocols for their application, and logical workflows for their use in chiral resolution and asymmetric catalysis.

Physicochemical Properties of this compound Enantiomers

The distinct chirality of (1S)-(+)-CSA and (1R)-(-)-CSA gives rise to their characteristic optical activity, while their other physical properties are largely identical. As strong acids, they are readily soluble in water and a range of organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (1S)-(+)-10-Camphorsulfonic Acid | (1R)-(-)-10-Camphorsulfonic Acid | Racemic (±)-10-Camphorsulfonic Acid |

| Synonyms | (+)-CSA, d-CSA | (-)-CSA, l-CSA | (±)-CSA |

| CAS Number | 3144-16-9 | 35963-20-3 | 5872-08-2 |

| Molecular Formula | C₁₀H₁₆O₄S | C₁₀H₁₆O₄S | C₁₀H₁₆O₄S |

| Molecular Weight | 232.30 g/mol | 232.30 g/mol | 232.30 g/mol |

| Melting Point | 196-200 °C (decomposes) | 198 °C (decomposes) | 203-206 °C (decomposes) |

| Specific Optical Rotation | +19.9° to +24° (c=2 in H₂O) | -21° to -22° (c=2 in H₂O) | 0° |

| pKa | ~1.2 | ~1.2 | ~1.17 |

| Appearance | White to off-white crystalline powder | White to slightly beige crystalline powder | White or almost white crystalline powder |

Table 2: Solubility of D-Camphor-10-Sulfonic Acid in Various Solvents [3]

| Solvent | Temperature (°C) | Molar Fraction Solubility (x10³) |

| Ethyl Acetate (B1210297) | 25 | 1.89 |

| 30 | 2.29 | |

| 35 | 2.78 | |

| 40 | 3.39 | |

| 45 | 4.14 | |

| Methyl Acetate | 25 | 3.12 |

| 30 | 3.82 | |

| 35 | 4.67 | |

| 40 | 5.71 | |

| 45 | 6.98 | |

| n-Butyl Acetate | 25 | 0.89 |

| 30 | 1.11 | |

| 35 | 1.38 | |

| 40 | 1.72 | |

| 45 | 2.14 | |

| Isopropyl Acetate | 25 | 1.21 |

| 30 | 1.49 | |

| 35 | 1.83 | |

| 40 | 2.25 | |

| 45 | 2.77 | |

| Glacial Acetic Acid | 25 | 15.31 |

| 30 | 17.89 | |

| 35 | 20.91 | |

| 40 | 24.44 | |

| 45 | 28.57 | |

| Acetic Anhydride | 25 | 4.33 |

| 30 | 5.21 | |

| 35 | 6.27 | |

| 40 | 7.54 | |

| 45 | 9.07 | |

| Propionic Acid | 25 | 8.92 |

| 30 | 10.61 | |

| 35 | 12.61 | |

| 40 | 14.99 | |

| 45 | 17.82 |

Qualitative Solubility: CSA enantiomers are generally soluble in water and methanol, slightly soluble in ethanol, and insoluble in ether.[4][5]

Experimental Protocols

Chiral Resolution of a Racemic Amine using (1S)-(+)-10-Camphorsulfonic Acid

This protocol provides a general procedure for the resolution of a racemic amine through the formation of diastereomeric salts with (1S)-(+)-10-camphorsulfonic acid, followed by fractional crystallization.[6]

Materials:

-

Racemic amine

-

(1S)-(+)-10-Camphorsulfonic acid

-

Suitable solvent (e.g., dichloromethane, methanol, ethanol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

-

Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine in a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in the same solvent.

-

Slowly add the CSA solution to the amine solution with stirring.

-

Stir the mixture at room temperature for a specified time (e.g., 1-24 hours) to allow for salt formation and precipitation of the less soluble diastereomer. The optimal solvent and reaction time should be determined empirically.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

-

The filtrate contains the more soluble diastereomeric salt.

-

-

Regeneration of the Enantiomerically Enriched Amine:

-

Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and a saturated aqueous solution of NaHCO₃ or Na₂CO₃.

-

Stir the mixture vigorously until the solid dissolves, indicating the dissociation of the salt.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

-

-

Characterization:

-

Determine the enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by converting the amine to a diastereomeric derivative (e.g., an amide with a chiral carboxylic acid) and analyzing by standard NMR spectroscopy.[7]

-

Measure the specific rotation using a polarimeter.

-

Asymmetric Aldol (B89426) Reaction Catalyzed by L-Proline and d-Camphorsulfonic Acid

This protocol describes an asymmetric direct aldol reaction between an aromatic aldehyde and a ketone, co-catalyzed by L-proline and d-camphorsulfonic acid in an aqueous medium.[8]

Materials:

-

Aromatic aldehyde (e.g., p-nitrobenzaldehyde)

-

Ketone (e.g., acetone)

-

L-proline

-

d-Camphorsulfonic acid ((1S)-(+)-10-camphorsulfonic acid)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for thin-layer chromatography (TLC) and column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the aromatic aldehyde (1.0 mmol), the ketone (e.g., 4 mL of acetone), L-proline (0.2 mmol, 20 mol%), and d-camphorsulfonic acid (0.1 mmol, 10 mol%) dissolved in water (1.0 mL).

-

Stir the resulting mixture at room temperature for the required reaction time (e.g., 12 hours). Monitor the reaction progress by TLC.

-

-

Work-up:

-

Upon completion, add a saturated aqueous solution of NaHCO₃ to the reaction mixture to quench the acid catalyst.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate).

-

Characterize the aldol product by ¹H NMR and ¹³C NMR spectroscopy to determine the diastereomeric ratio (anti/syn).

-

Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

-

Logical Workflows and Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows for the key applications of this compound enantiomers.

Conclusion

The enantiomers of this compound are indispensable tools in stereochemistry, offering a robust and versatile platform for the separation of racemic mixtures and the catalysis of asymmetric reactions. Their well-defined chiral scaffold, strong acidity, and commercial availability make them highly valuable to researchers in academia and industry, particularly in the fields of organic synthesis and pharmaceutical development. The experimental protocols and workflows detailed in this guide provide a practical framework for the effective application of these powerful chiral molecules. Further research into the development of novel applications for CSA enantiomers, particularly in the realm of organocatalysis, continues to be an active and promising area of investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. research.library.fordham.edu [research.library.fordham.edu]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Camphorsulfonic Acid: A Comprehensive Technical Guide to its Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphorsulfonic acid (CSA), a strong, chiral organic acid derived from camphor, has established itself as a versatile and indispensable tool in various industrial chemical processes. Its unique combination of properties, including strong acidity, chirality, and solubility in organic solvents, makes it a valuable reagent in pharmaceutical manufacturing, fine chemical synthesis, and materials science. This technical guide provides an in-depth overview of the core industrial applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers and professionals in the field.

Core Industrial Applications

The industrial utility of this compound is primarily centered around its application as a chiral resolving agent and a catalyst in organic synthesis.

Chiral Resolving Agent

The separation of enantiomers is a critical step in the development of many pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1] this compound, particularly its enantiomerically pure forms, is widely used for the chiral resolution of racemic mixtures of basic compounds, most notably amines.[2]

The principle of this application lies in the formation of diastereomeric salts upon reaction of the chiral acid with a racemic base. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] The desired enantiomer can then be liberated from the separated salt.

| Application | Racemic Compound | Resolving Agent | Product | Yield | Chiral Purity/Enantiomeric Excess (e.e.) | Reference |

| Pharmaceutical Intermediate | (±)-Clopidogrel | L-(-)-Camphorsulfonic acid monohydrate | (+)-Clopidogrel camphorsulfonate | 64.9% | 99.55% | [3] |

| Pharmaceutical Intermediate | (±)-Phenylglycine | (+)-Camphorsulfonic acid | D-(-)-Phenylglycine | High | High | [4] |

| Chiral Amine | (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | (R,R)-(+)-2,3-Diphenylpiperazine | 25% (from precipitate) | 98% e.e. |

Resolution of (±)-Clopidogrel: [3]

-

Racemic clopidogrel (B1663587) bisulfate is converted to the free base.

-

The resulting residue is dissolved in acetone.

-

Water and L-(-)-camphor sulfonic acid monohydrate are added to the solution.

-

The mixture is seeded with (+)-Clopidogrel camphorsulfonate crystals and stirred for 18 hours at 30 °C.

-

The precipitated solid is filtered, washed with acetone, and dried under vacuum to yield (+)-Clopidogrel camphorsulfonate.

General Workflow for Chiral Resolution:

References

Camphorsulfonic Acid: A Comprehensive Technical Guide to its Biological Activity and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphorsulfonic acid (CSA), a derivative of natural camphor (B46023), is a versatile organosulfur compound with a broad spectrum of applications in organic synthesis and the pharmaceutical industry.[1][2][3] Renowned for its properties as a chiral resolving agent and an efficient organocatalyst, CSA and its derivatives are integral to the synthesis of numerous pharmaceutical compounds.[4][5][6][7] This technical guide provides an in-depth analysis of the biological activity and toxicological profile of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Physicochemical Properties

This compound is a relatively strong acid that exists as a colorless solid at room temperature. It is soluble in water and a variety of organic solvents.[3]

Biological Activity of this compound and Its Derivatives

The biological activities of this compound and its derivatives are diverse, ranging from antimicrobial and anti-inflammatory to cardiovascular effects.

Antimicrobial Activity

Certain derivatives of this compound, particularly imidazolium (B1220033) salts, have demonstrated notable antimicrobial and antifungal properties.[8][9] The efficacy of these compounds is influenced by their structural characteristics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Derived Imidazolium Salts

| Compound | Test Organism | MIC (μg/mL) | Reference |

| Amide Derivative 2a | Staphylococcus aureus | Data not specified, but activity was noted to be slightly better than Benzalkonium bromide. | [10][11] |

| Amide Derivative 2b | Staphylococcus aureus | Data not specified, but activity was noted to be slightly better than Benzalkonium bromide. | [10][11] |

| Amide Derivative 2a | Escherichia coli | Data not specified | [8][9] |

| Amide Derivative 2b | Escherichia coli | Data not specified | [8][9] |

| Amide Derivative 2a | Candida albicans | Data not specified | [8][9] |

| Amide Derivative 2b | Candida albicans | Data not specified | [8][9] |

| rac-thiocamphor (1a) | S. epidermidis 275lp | 16 (MIC₅₀) | [12] |

| (S, S)-(+)-thiocamphor (2a) | Gram-positive strains | MIC values indicated a reduction in cell viability of 17–52% | [12] |

Cardiovascular Effects

Sodium camphor sulfonate, a salt of this compound, has been investigated for its cardiovascular effects, where it acts as a cardiotonic and vasodilatory agent.[1][13] The primary mechanism of action is believed to be the modulation of calcium ion channels in cardiomyocytes.[6][13]

The proposed mechanism involves an enhanced influx of calcium ions into cardiac muscle cells, leading to an increased intracellular calcium concentration.[13] This, in turn, results in a more forceful and efficient contraction of the heart muscle, improving cardiac output.[13] Additionally, it may induce vasodilation by inhibiting calcium ion influx into vascular smooth muscle cells.[1][14]

References

- 1. nib.si [nib.si]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. nucro-technics.com [nucro-technics.com]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. What is the mechanism of Sodium Camphor Sulfonate? [synapse.patsnap.com]

- 7. Evidence for the Involvement of the Master Transcription Factor NF-κB in Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

- 11. laboratuar.com [laboratuar.com]

- 12. Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 14. What is Sodium Camphor Sulfonate used for? [synapse.patsnap.com]

Camphorsulfonic Acid: A Versatile Chiral Brønsted Acid Catalyst for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Camphorsulfonic acid (CSA), a bicyclic monoterpene derivative, has emerged as a powerful and versatile chiral Brønsted acid catalyst in the field of asymmetric synthesis. Its unique structural features, combining a rigid chiral scaffold with a strongly acidic sulfonic acid moiety, enable it to effectively catalyze a wide range of enantioselective transformations. This technical guide provides a comprehensive overview of this compound as a chiral catalyst, detailing its preparation, applications in key asymmetric reactions, and mechanistic insights. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Catalyst Preparation

Both enantiomers of this compound, (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid, are commercially available. However, for laboratory-scale synthesis, a common route involves the sulfonation of camphor (B46023). The following protocol describes the synthesis of racemic d,l-10-camphorsulfonic acid, which can then be resolved to obtain the pure enantiomers.

Experimental Protocol: Synthesis of d,l-10-Camphorsulfonic Acid[1]

Materials:

-

Concentrated sulfuric acid (98%)

-

Acetic anhydride (B1165640)

-

d,l-Camphor

-

Diethyl ether

-

Ice-salt bath

-

3-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

To a 3-L three-necked round-bottomed flask, add 588 g (366 mL, 6 moles) of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath and begin stirring.

-

Slowly add 1216 g (1170 mL, 12 moles) of acetic anhydride through the dropping funnel, ensuring the temperature does not exceed 20°C. This addition typically takes 1-1.5 hours.

-

Once the addition is complete, remove the dropping funnel and add 912 g (6 moles) of coarsely powdered d,l-camphor.

-

Continue stirring until the camphor has completely dissolved.

-

Remove the stirrer and stopper the flask. Allow the mixture to stand for 36 hours, during which time the this compound will crystallize.

-

Collect the crystalline product by suction filtration and wash it with diethyl ether.

-

Dry the product in a vacuum desiccator at room temperature. The yield is typically between 530-580 g (38-42%).

The resulting racemic this compound can be resolved into its pure enantiomers through diastereomeric salt formation with a chiral amine.[1]

Applications in Asymmetric Synthesis

Chiral this compound has proven to be an effective catalyst in a variety of asymmetric reactions, including Diels-Alder reactions, aldol (B89426) reactions, Michael additions, and Friedel-Crafts alkylations. Its ability to activate substrates through protonation within a well-defined chiral environment is key to its success in inducing high levels of stereoselectivity.

Asymmetric Aldol Reaction

This compound and its derivatives have been utilized as effective co-catalysts in asymmetric aldol reactions. In these cases, CSA often acts as a proton source to facilitate the catalytic cycle of a primary chiral organocatalyst.

Quantitative Data: Asymmetric Aldol Reaction of Cyclohexanone (B45756) with Aromatic Aldehydes using a Camphor-derived Thiourea Catalyst and D-(+)-10-Camphorsulfonic Acid as a Co-catalyst [2]

| Entry | Aldehyde | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, % anti) |

| 1 | p-Nitrobenzaldehyde | 48 | 85 | 86:14 | 83 |

| 2 | Benzaldehyde | 72 | 80 | 80:20 | 75 |

| 3 | p-Chlorobenzaldehyde | 72 | 82 | 82:18 | 78 |

| 4 | p-Methylbenzaldehyde | 96 | 75 | 75:25 | 70 |

Experimental Protocol: Asymmetric Aldol Reaction [2]

Materials:

-

Aromatic aldehyde (0.50 mmol)

-

Cyclohexanone (1.0 mmol, 2.0 equiv)

-

Camphor-derived thiourea-amine catalyst (20 mol%)

-

D-(+)-10-Camphorsulfonic acid (20 mol%)

-

Water (1.0 mL)

Procedure:

-

To a reaction vial, add the aromatic aldehyde (0.50 mmol), cyclohexanone (103.6 µL, 1.0 mmol), the camphor-derived thiourea-amine catalyst (20 mol%), and D-(+)-10-camphorsulfonic acid (20 mol%).

-

Add water (1.0 mL) to the mixture.

-

Stir the reaction at ambient temperature for the time indicated in the table above.

-

Upon completion, as monitored by TLC, the reaction mixture is worked up by extraction with an organic solvent.

-

The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Asymmetric Michael Addition

This compound has been shown to be an effective promoter for the Michael reaction of indoles with enones, leading to the formation of C-3 substituted indole (B1671886) derivatives.[3] While this protocol has been established, detailed quantitative data on the enantioselectivity of this specific reaction is still emerging.

Asymmetric Friedel-Crafts Alkylation

CSA has been successfully employed as a catalyst in the Friedel-Crafts alkylation of arenes with indolyl alcohols.[4] This method provides an efficient route to biologically important 3,3-disubstituted oxindole (B195798) derivatives.

Quantitative Data: this compound Catalyzed Friedel-Crafts Alkylation of Indolyl Alcohol with Furan (B31954) [4]

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzoic Acid | DCM | 24 | 0 |

| 2 | 2,4-Dinitrobenzoic Acid | DCM | 24 | 0 |

| 3 | This compound | DCM | 12 | 92 |

| 4 | p-Toluenesulfonic Acid | DCM | 12 | 85 |

| 5 | Trifluoroacetic Acid | DCM | 12 | 78 |

Note: The enantioselectivity for this reaction was reported to be low.

Experimental Protocol: Friedel-Crafts Alkylation [4]

Materials:

-

Isatin-derived 3-indolylmethanol (1a) (0.05 mmol)

-

Furan (2a) (0.1 mmol)

-

This compound (10 mol%)

-

Dichloromethane (DCM) (1.0 mL)

Procedure:

-

To a solution of isatin-derived 3-indolylmethanol (1a) (0.05 mmol) and furan (2a) (0.1 mmol) in DCM (1.0 mL), add this compound (0.005 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature for 12 hours.

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-indolyl-3,3'-disubstituted oxindole derivative.

Mechanistic Insights and Visualizations

The catalytic activity of this compound in asymmetric synthesis stems from its ability to act as a chiral Brønsted acid. The general mechanism involves the protonation of a substrate by CSA, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby activating it for nucleophilic attack. The chiral environment provided by the camphor backbone of the catalyst then directs the incoming nucleophile to one face of the activated substrate, leading to the preferential formation of one enantiomer.

General Reaction Mechanism

References

- 1. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. US4049703A - Process for the production of purified this compound salts - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using Camphorsulfonic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles, making the production of enantiomerically pure compounds a frequent regulatory and safety necessity. Diastereomeric salt formation is a classical, robust, and industrially scalable method for chiral resolution. This technique involves the reaction of a racemic mixture, such as a primary or secondary amine, with an enantiomerically pure resolving agent, like camphorsulfonic acid (CSA), to form a pair of diastereomeric salts. These diastereomers possess different physical properties, notably solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be regenerated from the isolated diastereomeric salt.

(1S)-(+)-10-Camphorsulfonic acid and its (1R)-(-)-enantiomer are highly effective chiral resolving agents for a variety of racemic bases due to their ability to form well-defined, crystalline diastereomeric salts.[1] This document provides detailed application notes and experimental protocols for the chiral resolution of racemic amines using this compound.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The reaction of a racemic amine (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure acid, such as (1S)-(+)-10-camphorsulfonic acid, yields two diastereomeric salts: [(R)-amine·(1S)-acid] and [(S)-amine·(1S)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. Through the careful selection of a solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The enantiomerically enriched amine is then recovered from the isolated salt by treatment with a base.

Data Presentation: Examples of Chiral Resolution of Racemic Amines with this compound

The following table summarizes quantitative data from various examples of the chiral resolution of racemic amines using this compound.

| Racemic Amine | Resolving Agent | Solvent(s) | Yield of Resolved Amine | Enantiomeric Excess (ee%) of Resolved Amine | Reference(s) |

| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-CSA | Dichloromethane (B109758) | 25% (for R,R-enantiomer) | 98% (R,R) | [2] |

| Racemic Diethanolamine Derivative | (-)-10-CSA | Acetone | 70% (for R,R-enantiomer) | >99% (R,R) | [3] |

| 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-CSA | Isopropyl acetate (B1210297) / Acetonitrile | 83% (of the S-enantiomer salt) | >99.8% (S) | [4] |

| Substituted Quinazolinone | (+)-10-CSA | n-Butyl Acetate | Not specified | 95% (after two recrystallizations) | [5] |

| (±)-Phenylglycine | (+)-10-CSA | Water | Not specified | Not specified | [6] |

Experimental Protocols

The success of a chiral resolution is highly dependent on the specific amine, the choice of solvent, and the crystallization conditions. The following protocols provide a general framework and a specific, detailed example.

General Protocol for the Chiral Resolution of a Racemic Amine

This protocol outlines the general steps for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.

1. Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 equivalent) in a suitable solvent. Common solvents to screen include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate, butyl acetate), and chlorinated solvents (dichloromethane).

-

In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (0.5-2.0 equivalents) in the same solvent, gently heating if necessary to achieve complete dissolution.

-

Slowly add the this compound solution to the amine solution with stirring.

2. Crystallization:

-

Stir the mixture at room temperature or an elevated temperature for a period to allow for salt formation.

-

Allow the solution to cool slowly to ambient temperature, and then, if necessary, further cool in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

Allow the crystallization to proceed for a sufficient time (typically several hours to overnight).

3. Isolation of the Diastereomeric Salt:

-

Collect the crystalline diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum.

4. Liberation of the Enantiomerically Enriched Amine:

-

Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Add a base (e.g., aqueous sodium hydroxide, sodium carbonate) to the suspension with stirring until the pH is basic. This will neutralize the this compound and liberate the free amine.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess:

-

The enantiomeric excess of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.

Specific Protocol: Resolution of (±)-trans-2,3-Diphenylpiperazine[2]

This protocol describes the resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid to obtain the (R,R)-(+)-enantiomer with high enantiomeric excess.

Materials:

-

(±)-trans-2,3-Diphenylpiperazine (2.4 g, 10 mmol)

-

(1S)-(+)-10-Camphorsulfonic acid (4.65 g, 20 mmol)

-

Dichloromethane (CH₂Cl₂) (100 mL)

-

2M Aqueous Sodium Carbonate (Na₂CO₃)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Brine

Procedure:

1. Diastereomeric Salt Formation and Crystallization:

-

In a suitable flask, combine (±)-trans-2,3-diphenylpiperazine (2.4 g, 10 mmol) and (1S)-(+)-10-camphorsulfonic acid (4.65 g, 20 mmol) in dichloromethane (100 mL).

-

Stir the mixture at 25°C for 24 hours.

2. Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the resulting precipitate (Precipitate I) by vacuum filtration. This solid is the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid.

3. Regeneration of the (R,R)-Enantiomer:

-

Suspend Precipitate I in a mixture of dichloromethane and 2M aqueous Na₂CO₃ solution.

-

Stir the mixture until the solid completely dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane (2 x 10 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.

-

Evaporate the solvent under reduced pressure to obtain (R,R)-(+)-2,3-diphenylpiperazine.

-

Yield: 0.60 g (25%)

-

Enantiomeric Excess: 98% (R,R) as determined by HPLC.

Visualizations

The following diagrams illustrate the key processes in the chiral resolution of racemic amines using this compound.

Caption: Experimental workflow for chiral resolution.

Caption: Logical relationship in diastereomeric salt resolution.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. arkat-usa.org [arkat-usa.org]

- 4. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 5. US5457201A - Chiral resolution process - Google Patents [patents.google.com]

- 6. Resolution processes [kesselssa.com]

Application Note: Protocol for Diastereomeric Salt Formation with Camphorsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries, as enantiomers of a chiral molecule often exhibit different biological activities and toxicological profiles.[1][2] Diastereomeric salt formation is a robust and widely utilized classical technique for the separation of enantiomers from a racemic mixture.[3][4][5] This method involves reacting a racemic compound, such as an amine, with an enantiomerically pure resolving agent, like (1S)-(+)-10-camphorsulfonic acid (CSA), to form a pair of diastereomeric salts.[1][3]

Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities.[3][4][6] This disparity allows for their separation through fractional crystallization.[3][4] Subsequently, the desired pure enantiomer can be regenerated from the isolated diastereomeric salt.[3][6][7] (1S)-(+)-10-camphorsulfonic acid is a highly effective resolving agent, particularly for racemic bases, due to its ability to form stable, crystalline diastereomeric salts.[1][3]

This document provides a detailed protocol for the chiral resolution of racemic bases using (1S)-(+)-10-camphorsulfonic acid.

Principle of the Method

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. The reaction of a racemic base (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure acid like (1S)-(+)-10-camphorsulfonic acid yields two diastereomeric salts: [(R)-base·(1S)-acid] and [(S)-base·(1S)-acid]. These salts have different spatial arrangements and, consequently, different physical properties. Through the careful selection of a solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize due to its lower solubility, allowing for its physical separation from the more soluble diastereomer that remains in the mother liquor.[6]

Caption: Core principle of diastereomeric salt resolution.

Materials and Equipment

Materials:

-

Racemic base (e.g., (±)-trans-2,3-diphenylpiperazine)

-

(1S)-(+)-10-camphorsulfonic acid (CSA)

-

Screening solvents (e.g., Dichloromethane (B109758), Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF))

-

Base for regeneration (e.g., saturated aqueous Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH))

-

Organic solvent for extraction (e.g., Dichloromethane (CH₂Cl₂), Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄), or Potassium Carbonate (K₂CO₃))

-

Brine solution

Equipment:

-

Magnetic stirrer and stir bars

-

Reaction flasks

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Analytical balance

-

pH meter or pH paper

-

Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Protocols

The success of diastereomeric resolution is highly dependent on the choice of solvent and crystallization conditions.[6][8] Therefore, a screening process is essential to identify optimal parameters before proceeding to a larger scale.

Protocol for Screening Resolving Conditions (Small Scale)

-

Preparation: In separate vials, dissolve a small, known amount of the racemic base (e.g., 0.5 mmol) in various solvents.

-